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Abstract
MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a

GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] By inducing the proximity of

GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), MRT-2359 triggers the ubiquitination and

subsequent proteasomal degradation of GSPT1.[3] This mechanism has shown significant

therapeutic potential, particularly in cancers driven by the MYC family of oncoproteins.[4][5]

Preclinical and early clinical data suggest that MRT-2359 exhibits preferential anti-proliferative

activity in cancer cell lines with high expression of N-Myc and L-Myc, such as those found in

non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[4][6] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical and clinical data associated with MRT-2359.

Chemical Structure and Physicochemical Properties
MRT-2359 is a complex organic molecule with the chemical formula C22H17F4N3O6.[7][8] Its

IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl (2-fluoro-5-

(trifluoromethoxy)phenyl)carbamate.[9]

Table 1: Physicochemical Properties of MRT-2359
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Property Value Reference(s)

Molecular Formula C22H17F4N3O6 [7][8]

Molecular Weight 495.38 g/mol [7][8]

CAS Number 2803881-11-8 [6][8]

Appearance Solid [9]

Solubility
DMSO: 100 mg/mL (201.86

mM)
[7]

Water: Insoluble [7]

Ethanol: Insoluble [7]

Mechanism of Action: A Molecular Glue Degrader
MRT-2359 functions as a "molecular glue," a type of small molecule that induces or stabilizes

the interaction between two proteins that do not normally associate.[3] In the case of MRT-
2359, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate

receptor cereblon (CRBN) and the translation termination factor GSPT1.[3][10] This induced

proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the

proteasome.[3]

The degradation of GSPT1 disrupts the process of protein translation termination.[11] Cancers

with high levels of MYC expression are particularly dependent on high rates of protein

synthesis to sustain their rapid growth and proliferation.[4][5] This creates a state of

"translational addiction," making them exquisitely sensitive to the disruption of the translational

machinery.[3] By degrading GSPT1, MRT-2359 effectively shuts down this critical process in

MYC-driven cancer cells, leading to cell cycle arrest and apoptosis.[6]
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Diagram 1: Mechanism of action of MRT-2359 as a GSPT1 molecular glue degrader.

Preclinical and Clinical Data
In Vitro Activity
MRT-2359 has demonstrated potent and selective anti-proliferative activity in various cancer

cell lines, particularly those with high N-Myc or L-Myc expression.[6]

Table 2: In Vitro Activity of MRT-2359

Assay Cell Line Parameter Value Reference(s)

Anti-proliferative

Activity
HIV-1 IC50

>30 nM and

<300 nM
[6][8]

GSPT1

Degradation
CAL51 DC50 5 nM [9]

Cell Viability CAL51 EC50 150 nM [9]

In Vivo Efficacy
In vivo studies using xenograft models have shown significant anti-tumor activity of MRT-2359.
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Table 3: In Vivo Efficacy of MRT-2359 in Xenograft Models

Model Treatment Outcome Reference(s)

NCI-H660

(Neuroendocrine

Prostate Cancer)

10 mg/kg, daily oral

gavage, 28 days

100% tumor

regression

22RV1 (AR-V7-

positive Prostate

Cancer)

10 mg/kg, 5 days on/9

days off, 4 weeks

Complete tumor

regression
[6][8]

VCaP (Prostate

Cancer)

3 mg/kg daily + 30

mg/kg enzalutamide,

31 days

100% tumor

regression

Clinical Trials
MRT-2359 is currently being evaluated in a Phase 1/2 clinical trial (NCT05546268) for the

treatment of patients with MYC-driven solid tumors, including NSCLC, SCLC, high-grade

neuroendocrine cancers, and diffuse large B-cell lymphoma.[4][5][7] Interim data from this trial

have shown a favorable safety profile and early signs of anti-tumor activity.[12][13] Notably,

treatment with MRT-2359 resulted in approximately a 60% reduction in GSPT1 protein levels in

both peripheral blood mononuclear cells and tumor tissue.[13][14]

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of MRT-2359 are proprietary

to the developing institutions. However, based on the published literature, the following are

generalized methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.
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Diagram 2: General workflow for a cell viability assay.
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Methodology:

Cancer cells are seeded in 96-well opaque-walled multiwell plates at a predetermined

density and allowed to adhere overnight.

The following day, cells are treated with a serial dilution of MRT-2359. A vehicle control (e.g.,

DMSO) is also included.

Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture

conditions.

After incubation, the plates and their contents are equilibrated to room temperature.

An equal volume of CellTiter-Glo® Reagent is added to each well.

The contents are mixed on an orbital shaker to induce cell lysis.

The plate is incubated at room temperature for a short period to stabilize the luminescent

signal.

Luminescence is recorded using a plate reader.

The data is normalized to the vehicle control, and dose-response curves are generated to

calculate EC50 or IC50 values.

Western Blotting for GSPT1 Degradation
Western blotting is used to detect and quantify the levels of GSPT1 protein in cells following

treatment with MRT-2359.

Methodology:

Cells are treated with MRT-2359 or vehicle control for various time points.

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Total protein concentration is determined using a BCA protein assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

The membrane is incubated with a primary antibody specific for GSPT1 overnight at 4°C. A

loading control antibody (e.g., GAPDH or β-actin) is also used.

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

After further washing, the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Band intensities are quantified using densitometry software, and GSPT1 levels are

normalized to the loading control.

In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of MRT-2359 in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a

suspension of cancer cells.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and control groups.

MRT-2359 is administered orally at specified doses and schedules. The control group

receives the vehicle.

Tumor volume and body weight are measured regularly (e.g., twice weekly).

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be

used for further analysis (e.g., pharmacodynamic studies).
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Anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the

control group.

Conclusion
MRT-2359 represents a promising new therapeutic agent for the treatment of MYC-driven

cancers. Its novel mechanism of action as a GSPT1 molecular glue degrader provides a

targeted approach to exploit the translational addiction of these aggressive tumors. The strong

preclinical data and encouraging early clinical findings underscore the potential of MRT-2359 to

address a significant unmet need in oncology. Further clinical development will be crucial to

fully elucidate its safety and efficacy profile in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.onclive.com/view/mrt-2359-shows-favorable-tolerability-in-heavily-pretreated-myc-driven-solid-tumors
https://www.sec.gov/Archives/edgar/data/1826457/000095017023053653/glue-ex99_2.htm
https://www.benchchem.com/product/b10856510#mrt-2359-chemical-structure-and-properties
https://www.benchchem.com/product/b10856510#mrt-2359-chemical-structure-and-properties
https://www.benchchem.com/product/b10856510#mrt-2359-chemical-structure-and-properties
https://www.benchchem.com/product/b10856510#mrt-2359-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

